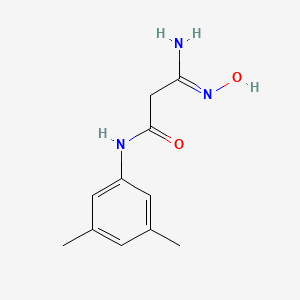
N-(3-acetylphenyl)-2,3-dichlorobenzamide
説明
N-(3-acetylphenyl)-2,3-dichlorobenzamide, also known as N-(3-acetylphenyl)-2,3-dichlorobenzoylurea, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
科学的研究の応用
Synthesis and Structural Analysis
- N-(3-acetylphenyl)-2,3-dichlorobenzamide and its derivatives have been synthesized and analyzed using various techniques. For example, the synthesis and structural analysis of similar compounds like N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide have been conducted using FTIR, NMR, and X-ray diffraction studies. These compounds display intricate molecular interactions and are studied for their reactivity profile and potential as ligands in drug development (Khalid et al., 2022).
Herbicide Development
- Derivatives of N-(3-acetylphenyl)-2,3-dichlorobenzamide, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as active herbicides. These compounds demonstrate effectiveness in controlling annual and perennial grasses and hold potential for agricultural utility in various crops and turf grasses (Viste, Cirovetti, & Horrom, 1970).
Soil Transformation Studies
- The transformation of related compounds in soil, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, has been studied. These transformations are influenced by soil temperature, moisture content, and soil type, affecting the herbicidal activity and environmental impact of these compounds (Yih, Swithenbank, & McRae, 1970).
Antimicrobial Properties
- Certain derivatives, such as those containing the 4-acetylphenyl fragment, have been explored for their antibacterial and antifungal activities. These compounds demonstrate potential in the development of new antimicrobial agents (Baranovskyi et al., 2018).
Corrosion Inhibition
- In chemical manufacturing, derivatives like 3-((3-acetylphenyl)imino)indolin-2-one, in combination with zinc oxide nanoparticles, have been used to improve the corrosion resistance of mild steel. This application is particularly relevant in reducing corrosion before painting or storage (Al-Mosawi, Sabri, & Ahmed, 2020).
Anticonvulsant Activity
- Some benzamide derivatives have been explored for their anticonvulsant activities. For instance, 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, a compound structurally related to N-(3-acetylphenyl)-2,3-dichlorobenzamide, has shown effectiveness in animal models for treating seizures (Robertson et al., 1987).
Crystal Structure and Reactivity
- The crystal structure and reactivity of similar compounds, like N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide, have been studied. These studies focus on understanding the molecular geometry, intermolecular interactions, and reactivity profiles, providing insights into the design of new compounds (Kobkeatthawin et al., 2017).
Molecular Docking and Biological Effects
- N-(3-acetylphenyl)-2,3-dichlorobenzamide derivatives have been subject to molecular docking studies to explore their potential interactions with biological targets. These studies contribute to understanding their mechanism of action in various therapeutic areas (Saeed et al., 2022).
Synthesis of Inden-1-ols and Indenones
- Ortho-manganated derivatives of aryl-ketones, aldehydes, and amides, including those related to N-(3-acetylphenyl)-2,3-dichlorobenzamide, have been used in the synthesis of inden-1-ols and indenones. This synthesis demonstrates the versatility of these compounds in organic chemistry (Robinson, Main, & Nicholson, 1989).
特性
IUPAC Name |
N-(3-acetylphenyl)-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSXYLFKJUYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2,3-dichlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5797836.png)

![2-[(2-chlorobenzyl)thio]-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797838.png)

![4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5797847.png)


![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5797888.png)

![1,3-dimethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797905.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5797908.png)